APEG-1 protein - 180033-65-2

APEG-1 protein

Catalog Number: EVT-1512112
CAS Number: 180033-65-2
Molecular Formula: C14H19NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of APEG-1 can be achieved through various molecular biology techniques, primarily involving gene cloning and expression systems. The process typically includes:

  1. Gene Cloning: The cDNA of APEG-1 is cloned into an expression vector using restriction enzymes.
  2. Transformation: The recombinant plasmid is introduced into bacterial or eukaryotic cells for protein expression.
  3. Protein Purification: Following expression, the APEG-1 protein can be purified using affinity chromatography techniques, often utilizing tags such as c-Myc for easier isolation .

Technical Details

The expression system used can significantly affect yield and functionality. For instance, using a bacterial system may result in inclusion bodies that require refolding steps, while eukaryotic systems can provide post-translational modifications that are crucial for protein function. Additionally, methods such as high-throughput screening can be employed to optimize conditions for maximum yield and activity .

Molecular Structure Analysis

Structure

Data

The primary sequence data indicates that APEG-1 contains several basic residues which may contribute to its interaction with DNA or other nuclear proteins . Structural predictions using bioinformatics tools could provide insights into potential secondary structures such as alpha-helices or beta-sheets.

Chemical Reactions Analysis

Reactions

APEG-1 is involved in various biochemical pathways related to smooth muscle cell differentiation and proliferation. While specific reactions involving APEG-1 have not been detailed extensively, its role as a nuclear protein suggests it may participate in transcriptional regulation processes.

Technical Details

The functional assays to determine the biochemical activity of APEG-1 typically involve co-immunoprecipitation or reporter assays to assess its interaction with transcription factors or other regulatory proteins . Understanding these interactions is crucial for elucidating its role in vascular biology.

Mechanism of Action

Process

APEG-1's mechanism of action likely involves its binding to specific DNA sequences or interacting with other proteins within the nucleus to regulate gene expression related to smooth muscle cell differentiation. This process may be influenced by external stimuli such as vascular injury, which alters its expression levels significantly.

Data

Research indicates that upon vascular injury, APEG-1 mRNA levels decrease by over 80%, suggesting a regulatory feedback mechanism where APEG-1 may inhibit the proliferation of smooth muscle cells during their transition from a quiescent to a proliferative state .

Physical and Chemical Properties Analysis

Physical Properties

APEG-1 is characterized by its relatively small size (12.7 kilodaltons) and basic nature due to the high proportion of positively charged amino acids. These properties influence its solubility and interaction with nucleic acids.

Chemical Properties

Applications

Scientific Uses

APEG-1 has potential applications in several areas of research:

  • Vascular Biology: Understanding APEG-1's role could provide insights into mechanisms underlying vascular diseases such as arteriosclerosis.
  • Gene Regulation Studies: As a marker for differentiated smooth muscle cells, APEG-1 can be utilized in studies focusing on gene expression regulation during cellular differentiation.
  • Therapeutic Targets: Given its involvement in smooth muscle cell behavior, targeting APEG-1 pathways may offer novel therapeutic strategies for cardiovascular diseases.
Introduction to APEG-1 Protein

Discovery and Nomenclature of APEG-1

APEG-1 (Aortic Preferentially Expressed Protein-1) was first identified in 1996 through differential mRNA display analysis comparing gene expression profiles in rat aortic tissue versus non-vascular tissues. This technique revealed a novel transcript exclusively abundant in aortic smooth muscle cells (ASMCs), leading to its nomenclature based on its tissue specificity (aortic preferentially expressed) and its status as the first discovered member (gene-1) of this class [3] [5]. The human APEG-1 gene (approved symbol: SPEG) resides on chromosome 2q35 and encodes a 113-amino acid nuclear protein with a predicted molecular weight of 12.7 kDa. Initial characterization using c-Myc-tagged fusion proteins confirmed its nuclear localization, suggesting potential roles in transcriptional regulation, though it lacks a canonical nuclear localization signal [3] [7].

Table 1: Key Discovery Milestones of APEG-1

YearBreakthroughMethod UsedReference
1996Initial identification in rat aortaDifferential mRNA display [3]
1996Confirmation as nuclear proteinc-Myc fusion protein [3]
2005High-resolution structure (0.96 Å)X-ray crystallography [1]
2023Classification within SPEG complex locusGenomic annotation [7]

Evolutionary Conservation Across Species

APEG-1 exhibits remarkable sequence conservation across mammalian species, reflecting strong evolutionary pressure to maintain its function. Rat APEG-1 shares 97% amino acid identity with the human homolog and 98% with the mouse homolog [3] [5]. This conservation extends to structural domains: The core immunoglobulin (Ig)-like domain (residues 20–113) contains an RGD motif (Arg-Gly-Asp) that folds into a 310-helix, a feature critical for transient homodimerization via salt bridges [1]. The Ig-like domain belongs to the I-set of the immunoglobulin superfamily, characterized by a Greek-key β-sandwich fold with two β-sheets (front sheet: A'GFCC'; back sheet: ABED) surrounding a hydrophobic core stabilized by residues W53, F22, and Y91 [1]. Unlike extracellular Ig domains, APEG-1 lacks disulfide bonds, relying instead on hydrophobic interactions for structural integrity—an adaptation consistent with its intracellular nuclear localization [1] [7].

Table 2: Evolutionary Conservation of APEG-1

SpeciesAmino Acid IdentityProtein LengthKey Conserved Features
Human97% (vs. Rat)113 aaIg-like domain, RGD motif
Mouse98% (vs. Rat)113 aaNuclear localization, hydrophobic core
Rat (Reference)100%113 aaBasic pI, 12.7 kDa molecular weight

Tissue-Specific Expression Patterns

APEG-1 displays strict tissue specificity, serving as a biomarker for differentiated arterial smooth muscle cells (ASMCs). In situ hybridization and immunofluorescence studies confirm its predominant expression in aortic smooth muscle layers, with negligible detection in skeletal muscle, brain, or other organs [3] [7]. Its expression is dynamically regulated by cellular differentiation states:

  • High expression: Contractile, quiescent ASMCs in vivo (spindle-shaped morphology)
  • Rapid downregulation: Dedifferentiated ASMCs in vitro (rhomboid morphology) or post-vascular injury (>80% reduction) [3] [5]This regulation has pathophysiological significance. In atherosclerosis models, proliferative ASMCs show near-complete loss of APEG-1 expression, correlating with their transition from a contractile phenotype to a synthetic phenotype [7]. The protein’s nuclear localization and basic isoelectric point (pI) suggest interactions with DNA or chromatin components, positioning it as a potential regulator of genes maintaining vascular quiescence [3] [5].

Table 3: APEG-1 Expression in Smooth Muscle Cell States

Cell StateAPEG-1 LevelProliferative StatusPathophysiological Context
Differentiated (in vivo)HighQuiescentHealthy vessel walls
Dedifferentiated (culture)UndetectableProliferativeIn vitro dedifferentiation
Post-vascular injury↓ >80%Highly proliferativeAtherosclerosis, restenosis

Properties

CAS Number

180033-65-2

Product Name

APEG-1 protein

Molecular Formula

C14H19NO3

Synonyms

APEG-1 protein

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